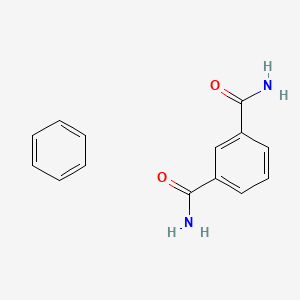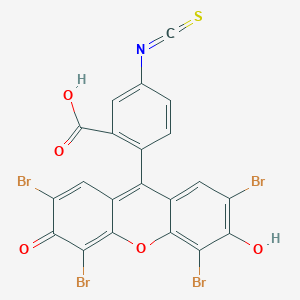
2-(十二烷基二甲基铵)乙酸盐
描述
2-(Dodecyldimethylammonio)acetate is a useful research compound. Its molecular formula is C16H33NO2 and its molecular weight is 271.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dodecyldimethylammonio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dodecyldimethylammonio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
增强杀虫剂功效
- 农业应用:十二烷基乙酸盐因其增强杀虫剂有效性的潜力而被研究。在一项研究中,十二烷基乙酸盐被添加到氟虫腈和马尔迪森杀虫剂中,并用于控制草莓上的西花蓟马。虽然氟虫腈单独有效,但添加十二烷基乙酸盐并没有显着提高蓟马死亡率。然而,在马尔迪森的情况下,添加十二烷基乙酸盐确实增加了幼虫死亡率,表明在改进杀虫剂配方中具有潜在应用 (库克、达杜尔和贝利,2002).
在化学反应中的作用
- 对水解反应的影响:研究了该化合物对芳香酯水解的影响,其中包括具有十二烷基的阳离子表面活性剂在内的不同阳离子表面活性剂影响了酯水解速率 (布兰达里兹和伊格莱西亚斯,2014).
昆虫中的信息素成分
- 昆虫学和害虫控制:十二烷基乙酸盐已被确定为某些蛾类物种(如小菜蛾)的性信息素成分。它似乎作为一种短程信息素成分发挥作用,影响雄蛾的行为。这一发现对开发害虫控制方法具有重要意义 (比约斯塔德、加斯顿、诺布尔、莫耶和肖雷,1980).
增强蛋白质分离技术
- 生物化学研究:在蛋白质生物化学中,该化合物已被用于改善核糖体蛋白的分离,为蛋白质浓缩和从蛋白质溶液中去除某些化合物提供了一种更有效的方法 (巴里托、专家-贝桑松、盖伦和海耶斯,1976).
在离子液体和气体溶解度中的应用
- 化学工程:该化合物在离子液体中溶解CO2等气体的作用已被研究。这项研究对于二氧化碳捕获和天然气增甜工艺中的应用至关重要 (马特迪、卡瓦略、科蒂尼奥、阿尔瓦雷斯和伊格莱西亚斯,2011).
作用机制
Target of Action
The primary target of 2-(Dodecyldimethylammonio)acetate, also known as Lauryl betaine, is Malassezia spp. , a type of fungus . This compound exhibits antifungal activity and is commonly used in the skin care industry .
Mode of Action
While the exact mode of action of 2-(Dodecyldimethylammonio)acetate is not fully understood, it is known to inhibit the growth of Malassezia spp., thereby exhibiting its antifungal properties . It is also used as a surfactant and emulsifier, which suggests that it may interact with biological membranes .
Biochemical Pathways
As a surfactant and emulsifier, it likely interacts with lipid membranes, potentially disrupting the integrity of fungal cells .
Pharmacokinetics
As a surfactant, it is likely to have good bioavailability when applied topically .
Result of Action
The primary result of the action of 2-(Dodecyldimethylammonio)acetate is the inhibition of Malassezia spp., leading to its antifungal effects . In the context of skincare, this can help manage conditions associated with this fungus, such as dandruff or seborrheic dermatitis .
生化分析
Biochemical Properties
2-(Dodecyldimethylammonio)acetate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with enzymes, proteins, and other biomolecules by altering their solubility and stability. For instance, it can interact with membrane proteins, facilitating their extraction and purification. The compound’s zwitterionic nature allows it to maintain a neutral charge at physiological pH, reducing protein denaturation and aggregation .
Cellular Effects
2-(Dodecyldimethylammonio)acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can disrupt cell membranes, leading to changes in membrane permeability and fluidity. This disruption can affect ion channels and receptors, altering cellular signaling pathways. Additionally, 2-(Dodecyldimethylammonio)acetate can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-(Dodecyldimethylammonio)acetate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. The compound’s surfactant properties allow it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound enzymes and receptors. This disruption can lead to changes in cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dodecyldimethylammonio)acetate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to 2-(Dodecyldimethylammonio)acetate can lead to cumulative effects on cellular function, including alterations in membrane integrity and enzyme activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(Dodecyldimethylammonio)acetate vary with different dosages in animal models. At low doses, the compound can enhance membrane permeability and facilitate drug delivery. At high doses, it can cause toxic effects, including cell lysis and tissue damage. Threshold effects have been observed, where a specific concentration of 2-(Dodecyldimethylammonio)acetate is required to achieve a particular biological effect. Toxicity studies have shown that high doses can lead to adverse effects, such as inflammation and necrosis .
Metabolic Pathways
2-(Dodecyldimethylammonio)acetate is involved in various metabolic pathways, primarily related to lipid metabolism. It can interact with enzymes involved in lipid synthesis and degradation, affecting metabolic flux and metabolite levels. The compound can also influence the activity of cofactors and other regulatory molecules, modulating metabolic pathways at multiple levels. Studies have shown that 2-(Dodecyldimethylammonio)acetate can alter the balance between lipid synthesis and degradation, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Dodecyldimethylammonio)acetate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. Its amphiphilic nature allows it to interact with lipid membranes, facilitating its transport across cellular barriers. The localization and accumulation of 2-(Dodecyldimethylammonio)acetate can vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of 2-(Dodecyldimethylammonio)acetate is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the plasma membrane, endosomes, and lysosomes. Its localization can affect its activity and function, as it can interact with specific biomolecules in different compartments. Post-translational modifications and targeting signals can also influence the subcellular distribution of 2-(Dodecyldimethylammonio)acetate, directing it to specific organelles .
属性
IUPAC Name |
2-[dodecyl(dimethyl)azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKCXOJTLDBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041266, DTXSID101020488 | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
683-10-3, 85736-48-7 | |
| Record name | Lauryldimethylaminoacetic acid betaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryldimethylbetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryldimethylbetaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxylatomethyl)dodecyldimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


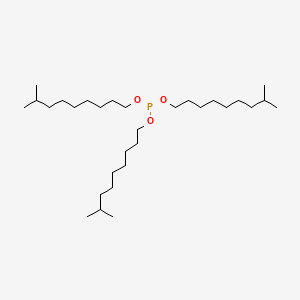
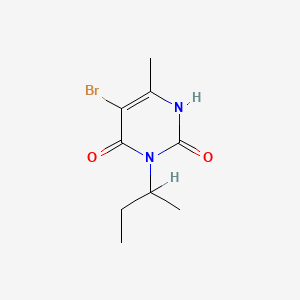
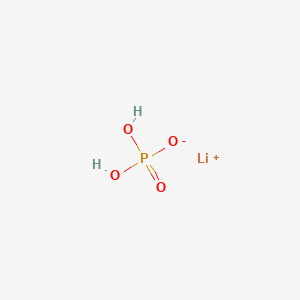
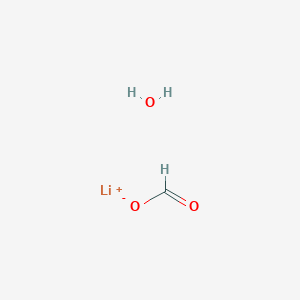
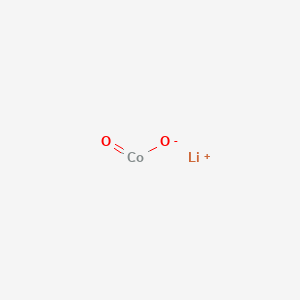

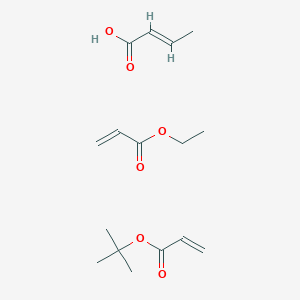

![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)

